molecular formula C5H10N2O2S B12373831 Methomyl-d3

Methomyl-d3

Cat. No.: B12373831
M. Wt: 165.23 g/mol
InChI Key: UHXUZOCRWCRNSJ-OUWCRFAWSA-N
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Description

Methyl (1E)-N-(trideuteriomethylcarbamoyloxy)ethanimidothioate (CAS: 1398109-07-3) is a deuterium-labeled analog of methomyl (CAS: 16752-77-5), a carbamate insecticide. The compound is characterized by the substitution of the methyl (-CH₃) group on the carbamoyl moiety with a trideuteriomethyl (-CD₃) group . Its IUPAC name and structure are derived from methomyl, retaining the ethanimidothioate core but incorporating deuterium for isotopic tracing .

Properties

Molecular Formula

C5H10N2O2S

Molecular Weight

165.23 g/mol

IUPAC Name

methyl (1E)-N-(trideuteriomethylcarbamoyloxy)ethanimidothioate

InChI

InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/b7-4+/i2D3

InChI Key

UHXUZOCRWCRNSJ-OUWCRFAWSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)O/N=C(\C)/SC

Canonical SMILES

CC(=NOC(=O)NC)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1E)-N-(trideuteriomethylcarbamoyloxy)ethanimidothioate typically involves the introduction of the trideuteriomethyl group into the ethanimidothioate structure. This can be achieved through a series of chemical reactions, including esterification and carbamoylation. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl (1E)-N-(trideuteriomethylcarbamoyloxy)ethanimidothioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.

    Substitution: The trideuteriomethyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl (1E)-N-(trideuteriomethylcarbamoyloxy)ethanimidothioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly those involving isotopic labeling.

    Biology: The compound can be used in studies involving metabolic pathways and enzyme mechanisms due to its deuterium content.

    Industry: It may be used in the production of specialized chemicals and materials, particularly those requiring isotopic labeling for tracking and analysis.

Mechanism of Action

The mechanism by which methyl (1E)-N-(trideuteriomethylcarbamoyloxy)ethanimidothioate exerts its effects involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s reactivity and stability, leading to unique interactions with enzymes and other biological molecules. These interactions can be studied to understand the compound’s role in various biochemical processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to methyl (1E)-N-(trideuteriomethylcarbamoyloxy)ethanimidothioate:

Methomyl
  • Molecular Formula : C₅H₁₀N₂O₂S
  • Molecular Weight : 162.21 g/mol
  • CAS : 16752-77-5
  • Structure : Features a methylcarbamoyloxy group (-O(CO)NCH₃) attached to an ethanimidothioate backbone (S-CH₂-C(=N-O-)) .
  • Use : Broad-spectrum insecticide targeting Lepidoptera, Diptera, and Coleoptera via cholinesterase inhibition .
  • Spectral Data : 53 tandem MS spectra acquired via LTQ Orbitrap XL (ESI ionization; FT analyzers) .
Thiodicarb
  • Molecular Formula : C₁₀H₁₈N₄O₄S₃
  • Molecular Weight : 354.49 g/mol
  • CAS : 59669-26-0
  • Structure : Dimeric form of methomyl, linked by a thiobis group (-S-) .
  • Use : Insecticide with prolonged activity due to slower metabolic breakdown compared to methomyl .
  • Regulatory Status : EPA tolerances for combined residues with methomyl; revoked after expiration dates .
Oxamyl-D3
  • Molecular Formula : C₇H₁₀D₃N₃O₃S
  • Molecular Weight : 222.09 g/mol
  • CAS : 2375621-22-8
  • Structure : Deuterated analog of oxamyl, featuring a trideuteriomethyl group on the carbamoyl moiety .
  • Use : Isotopic internal standard for residue analysis of oxamyl, a related carbamate insecticide .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Feature Use Spectral Data Source
Methyl (1E)-N-(trideuteriomethylcarbamoyloxy)ethanimidothioate C₅H₇D₃N₂O₂S 165.23 1398109-07-3 CD₃-substituted carbamoyloxy group Analytical reference standard Stable isotope MS
Methomyl C₅H₁₀N₂O₂S 162.21 16752-77-5 CH₃-substituted carbamoyloxy group Insecticide LTQ Orbitrap XL (53 spectra)
Thiodicarb C₁₀H₁₈N₄O₄S₃ 354.49 59669-26-0 Dimeric thiobis-linked methomyl units Insecticide EPA regulatory data
Oxamyl-D3 C₇H₁₀D₃N₃O₃S 222.09 2375621-22-8 CD₃-substituted carbamoyloxy group Analytical reference standard Dr. Ehrenstorfer

Key Research Findings

Isotopic Effects :

  • The deuterated analog exhibits nearly identical chromatographic retention times to methomyl but distinct m/z ratios in MS (e.g., +3 Da shift for CD₃ substitution), enabling precise quantification in complex matrices .
  • Deuterated compounds minimize interference in residue analysis, improving accuracy in environmental monitoring .

Toxicity and Regulation :

  • Methomyl’s acute toxicity (LD₅₀: 17 mg/kg in rats) arises from cholinesterase inhibition, leading to neuromuscular paralysis . The deuterated form, used in trace amounts, poses negligible risk .
  • Thiodicarb’s dimeric structure reduces mammalian toxicity (LD₅₀: 66 mg/kg in rats) but enhances environmental persistence .

Analytical Applications :

  • Methomyl’s spectral library (53 MS/MS spectra) supports identification in food and water samples .
  • Deuterated analogs are critical for matrix-matched calibration in LC-MS/MS, complying with EPA Method 8270 guidelines .

Biological Activity

Methyl (1E)-N-(trideuteriomethylcarbamoyloxy)ethanimidothioate, also known as Methomyl-d3, is a deuterated derivative of the carbamate insecticide Methomyl. This compound is of significant interest due to its biological activity, particularly its mechanism of action, toxicity profiles, and potential applications in both agricultural and medicinal contexts.

  • Molecular Formula : C5_5H7_7D3_3N2_2O2_2S
  • Molecular Weight : Approximately 165.21 g/mol

The presence of deuterium in this compound enhances its utility in analytical chemistry, particularly for quantifying Methomyl in complex biological samples. This isotopic labeling allows for more precise studies of its biological interactions and degradation pathways.

This compound functions primarily by inhibiting acetylcholinesterase (AChE), an enzyme critical for the breakdown of acetylcholine in the nervous system. The inhibition leads to an accumulation of acetylcholine, resulting in continuous nerve impulse transmission, paralysis, and ultimately death in target pests. This mechanism is shared among other carbamate insecticides, emphasizing the importance of AChE inhibition in pest control strategies.

Toxicity and Environmental Impact

Research has shown that this compound retains similar toxicological profiles to its non-deuterated counterpart. Its high toxicity necessitates careful handling and application practices to mitigate risks to non-target organisms, including beneficial insects and other wildlife.

Toxicity Studies

  • Lethal Dose (LD50) : Studies indicate that Methomyl exhibits a low LD50 value across various species, highlighting its potent toxic effects.
  • Effects on Non-target Organisms : Investigations reveal significant impacts on beneficial insects and potential bioaccumulation in aquatic systems .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Biological Activity Description Reference
AChE InhibitionInhibits acetylcholinesterase leading to neurotoxicity in pests
Toxicity to Aquatic LifeHigh toxicity observed in fish and other aquatic organisms
Effects on Beneficial InsectsSignificant negative impact noted in studies on pollinators
Analytical ApplicationsUsed as an internal standard for quantifying Methomyl in environmental samples

Case Studies

  • Pest Control Efficacy : A study demonstrated that this compound effectively controls various agricultural pests while posing risks to non-target species. The research emphasized the need for integrated pest management strategies that minimize ecological impact while maintaining agricultural productivity.
  • Toxicology Assessments : Comprehensive toxicity assessments have been conducted across multiple species, revealing varying degrees of sensitivity. For instance, studies on aquatic organisms indicated that this compound poses a significant risk due to its persistence and bioaccumulation potential .

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